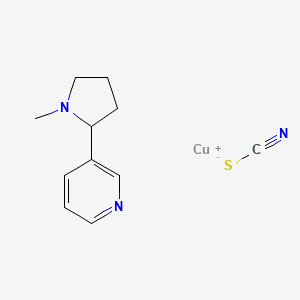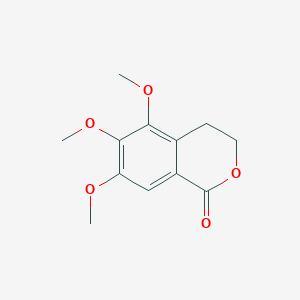
1-Ethenyl-N,N-diethyl-1-ethynyl-1-methylsilanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-N,N-diethyl-1-ethynyl-1-methylsilanamine is a chemical compound that belongs to the class of organosilicon compounds. It features a silicon atom bonded to an ethynyl group, an ethenyl group, a methyl group, and a diethylamino group. This unique structure imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-N,N-diethyl-1-ethynyl-1-methylsilanamine typically involves the reaction of a silicon-containing precursor with appropriate organic reagents. One common method is the hydrosilylation reaction, where a silicon-hydride compound reacts with an alkyne in the presence of a catalyst to form the desired product. The reaction conditions often include the use of platinum or rhodium catalysts, elevated temperatures, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrosilylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethenyl-N,N-diethyl-1-ethynyl-1-methylsilanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the ethenyl and ethynyl groups to alkanes.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under mild conditions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Alkanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Ethenyl-N,N-diethyl-1-ethynyl-1-methylsilanamine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the design of silicon-containing drugs.
Industry: It is used in the production of specialty polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 1-Ethenyl-N,N-diethyl-1-ethynyl-1-methylsilanamine involves its interaction with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen, allowing the compound to participate in diverse chemical reactions. The ethenyl and ethynyl groups provide sites for further functionalization, enabling the compound to act as a versatile building block in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethenyl-1-methylsilanamine: Lacks the diethylamino and ethynyl groups.
N,N-Diethyl-1-ethynyl-1-methylsilanamine: Lacks the ethenyl group.
1-Ethenyl-N,N-diethylsilanamine: Lacks the ethynyl and methyl groups.
Uniqueness
1-Ethenyl-N,N-diethyl-1-ethynyl-1-methylsilanamine is unique due to the presence of both ethenyl and ethynyl groups, which provide distinct reactivity and functionalization options. The diethylamino group enhances its solubility and reactivity in organic solvents, making it a valuable compound in various chemical applications.
Propiedades
Número CAS |
64015-74-3 |
|---|---|
Fórmula molecular |
C9H17NSi |
Peso molecular |
167.32 g/mol |
Nombre IUPAC |
N-(ethenyl-ethynyl-methylsilyl)-N-ethylethanamine |
InChI |
InChI=1S/C9H17NSi/c1-6-10(7-2)11(5,8-3)9-4/h3,9H,4,6-7H2,1-2,5H3 |
Clave InChI |
DOJKOVXOMCKPDW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)[Si](C)(C=C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide](/img/structure/B14483191.png)




![Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate](/img/structure/B14483220.png)
![Ethyl [(4-chlorophenyl)carbamoyl]carbamate](/img/structure/B14483221.png)







